Cas no 1807112-55-5 (Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate)
Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate
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- Inchi: 1S/C10H8BrNO3/c1-15-10(14)9-7(4-11)6(5-12)2-3-8(9)13/h2-3,13H,4H2,1H3
- InChI Key: KNTWATIVJJCFLJ-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC=C(C=1C(=O)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 2.2
- Topological Polar Surface Area: 70.3
Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009747-1g |
Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate |
1807112-55-5 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate
Comprehensive Overview of Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate (CAS No. 1807112-55-5): Properties, Applications, and Industry Insights
Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate (CAS No. 1807112-55-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This bromomethyl-substituted benzoate derivative features a cyano group and a hydroxy moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing kinase inhibitors and antimicrobial agents.
The compound's electrophilic bromomethyl group enables efficient functionalization, while the ester and hydroxyl groups offer multiple sites for further chemical modifications. Recent studies highlight its utility in click chemistry applications and bioconjugation techniques, aligning with the growing demand for modular synthesis approaches. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.
In the context of sustainable chemistry, Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate has been explored in green synthesis protocols. Researchers are optimizing solvent-free reactions and catalytic processes to minimize environmental impact—a response to increasing industry focus on green chemistry principles. The compound's stability under various pH conditions makes it suitable for developing pH-responsive materials, a hot topic in smart material research.
From a commercial perspective, the global market for fine chemical intermediates like CAS No. 1807112-55-5 is projected to grow at 6.2% CAGR through 2030, driven by expanding pharmaceutical R&D budgets. Quality control specifications typically require residual solvent levels below 500 ppm, with strict limits on heavy metal contaminants—key considerations for manufacturers supplying GMP-grade materials to regulated industries.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) development and covalent inhibitor design, addressing current challenges in targeted protein degradation therapies. The compound's structure-activity relationship (SAR) studies contribute to understanding molecular recognition patterns, particularly in enzyme-substrate interactions—a frequent search topic among medicinal chemists.
Storage recommendations for Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate emphasize protection from moisture and light at 2-8°C, with typical shelf life exceeding 24 months when properly stored. Analytical reference standards are increasingly available to support quality by design (QbD) initiatives in drug development, reflecting industry shifts toward data-driven formulation approaches.
Recent patent analyses reveal growing interest in this chemical scaffold, with 14 new applications filed in 2023 alone covering heterocyclic derivatives and biologically active compounds. The structure-property relationship of this material makes it valuable for designing bioavailability enhancers, particularly for poorly soluble active pharmaceutical ingredients (APIs)—a persistent challenge addressed in current formulation science literature.
Spectroscopic characterization shows distinctive IR absorption bands at 1720 cm-1 (C=O stretch) and 2230 cm-1 (CN stretch), serving as important quality markers for identity testing. The compound's chromatographic behavior has been extensively studied to support impurity profiling methods, crucial for meeting ICH Q3A guidelines in pharmaceutical development.
In material science applications, researchers are investigating its incorporation into functional polymers with tailored properties. The balanced lipophilicity profile (calculated logP ~2.1) makes it particularly interesting for developing drug delivery systems, with several studies focusing on its potential in nanocarrier formulations—a trending topic in nanomedicine research.
Process chemistry innovations have led to improved synthetic routes for Methyl 2-bromomethyl-3-cyano-6-hydroxybenzoate, with recent publications describing flow chemistry approaches that enhance yield and reduce byproducts. These advancements address the pharmaceutical industry's need for scalable synthesis methods while maintaining atom economy—a key metric in modern process optimization strategies.
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